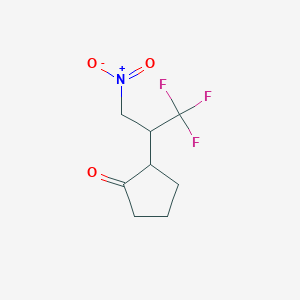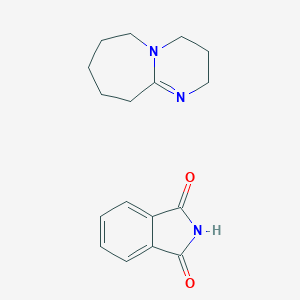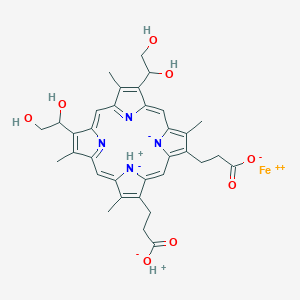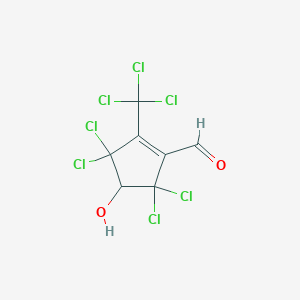![molecular formula C10H8ClF2NO2 B039824 N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide CAS No. 124959-06-4](/img/structure/B39824.png)
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide (CDMF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CDMF is a member of the acylphenylurea class of compounds, which has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
The mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to inhibit the activity of several enzymes involved in cancer growth, including topoisomerase II and histone deacetylase. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide inhibits the growth of cancer cells and induces apoptosis. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the production of inflammatory cytokines and the replication of several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has several advantages for lab experiments, including its high purity and stability. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is also readily available and can be synthesized in large quantities. However, one limitation of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide. One potential area of research is the development of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide-based therapies for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide, which may lead to the development of more potent and selective N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide analogs. Finally, the potential use of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide as an antiviral agent warrants further investigation.
Conclusion
In conclusion, N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is a promising chemical compound with various potential applications in the field of medicine. Its anticancer, anti-inflammatory, and antiviral properties make it an attractive target for further research. The elucidation of its mechanism of action and the development of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide-based therapies may lead to the development of novel treatments for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide involves the reaction of 4,5-difluoro-o-phenylenediamine with chloroacetyl chloride in the presence of a base, followed by the addition of N-methylformamide. The resulting product is then purified through recrystallization to obtain pure N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is its anticancer activity. Studies have shown that N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to possess anti-inflammatory and antiviral activities. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the replication of several viruses, including influenza and herpes simplex virus.
Eigenschaften
CAS-Nummer |
124959-06-4 |
|---|---|
Produktname |
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide |
Molekularformel |
C10H8ClF2NO2 |
Molekulargewicht |
247.62 g/mol |
IUPAC-Name |
N-[2-(2-chloroacetyl)-4,5-difluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H8ClF2NO2/c1-14(5-15)9-3-8(13)7(12)2-6(9)10(16)4-11/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
WDWRVCGIJMXYQO-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F |
Kanonische SMILES |
CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F |
Synonyme |
Formamide, N-[2-(chloroacetyl)-4,5-difluorophenyl]-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



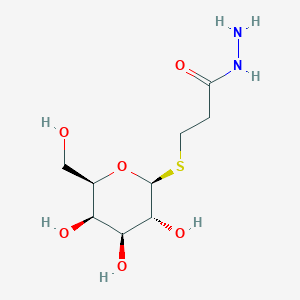
![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
